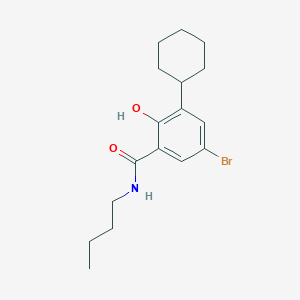
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide is an organic compound with the molecular formula C₁₇H₂₄BrNO₂. It is a derivative of benzamide, featuring a bromine atom, a butyl group, a cyclohexyl group, and a hydroxyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide typically involves multiple steps:
Butylation: The attachment of the butyl group can be performed via Friedel-Crafts alkylation using butyl chloride (C₄H₉Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Cyclohexylation: The cyclohexyl group can be introduced through a similar Friedel-Crafts alkylation using cyclohexyl chloride (C₆H₁₁Cl).
Hydroxylation: The hydroxyl group can be added through a hydroxylation reaction using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-bromo-N-butyl-3-cyclohexyl-2-oxobenzamide.
Reduction: Formation of N-butyl-3-cyclohexyl-2-hydroxybenzamide.
Substitution: Formation of 5-azido-N-butyl-3-cyclohexyl-2-hydroxybenzamide.
Aplicaciones Científicas De Investigación
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-N-butyl-2-hydroxybenzamide: Lacks the cyclohexyl group, which may result in different biological activity and physical properties.
5-bromo-N-butyl-3-cyclohexylbenzamide:
5-bromo-N-butyl-3-cyclohexyl-2-methoxybenzamide: Features a methoxy group instead of a hydroxyl group, leading to variations in its chemical behavior and applications.
Uniqueness
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties.
Propiedades
Número CAS |
6284-57-7 |
|---|---|
Fórmula molecular |
C17H24BrNO2 |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide |
InChI |
InChI=1S/C17H24BrNO2/c1-2-3-9-19-17(21)15-11-13(18)10-14(16(15)20)12-7-5-4-6-8-12/h10-12,20H,2-9H2,1H3,(H,19,21) |
Clave InChI |
VVSRSLZXCQGMFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=CC(=CC(=C1O)C2CCCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


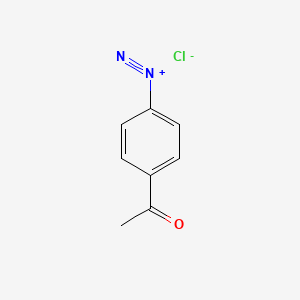
![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
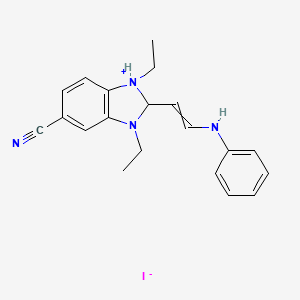
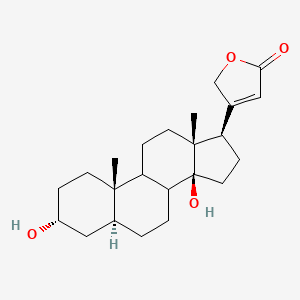

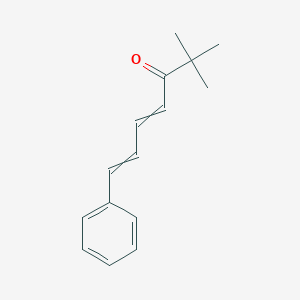
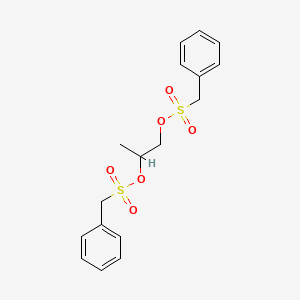
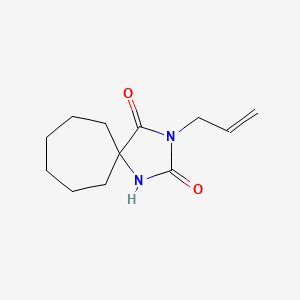
![4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline](/img/structure/B14742352.png)
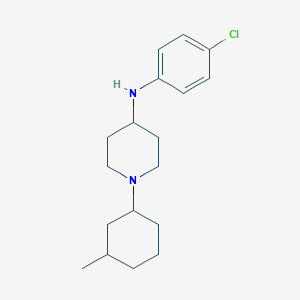
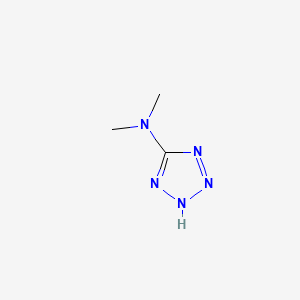

![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
